molecular formula C11H16N2O2 B8686856 1-(1-Cyclohexyl-4-hydroxy-1H-pyrazol-3-yl)ethan-1-one

1-(1-Cyclohexyl-4-hydroxy-1H-pyrazol-3-yl)ethan-1-one

Cat. No.: B8686856
M. Wt: 208.26 g/mol
InChI Key: KUKDEWNJMSERIQ-UHFFFAOYSA-N
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Description

1-(1-Cyclohexyl-4-hydroxy-1H-pyrazol-3-yl)ethan-1-one is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound features a hydroxy group at the 4-position and a cyclohexyl group at the 1-position of the pyrazole ring, with an ethanone group attached at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Cyclohexyl-4-hydroxy-1H-pyrazol-3-yl)ethan-1-one can be achieved through various synthetic routes. One common method involves the acylation of hydrazines with appropriate acylating agents, followed by cyclization. For instance, the acylation of cyclohexylhydrazine with an acylating agent such as acetyl chloride can be followed by cyclization to form the pyrazole ring .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(1-Cyclohexyl-4-hydroxy-1H-pyrazol-3-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The ethanone group can be reduced to an alcohol.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted pyrazoles depending on the substituent introduced.

Scientific Research Applications

1-(1-Cyclohexyl-4-hydroxy-1H-pyrazol-3-yl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-Cyclohexyl-4-hydroxy-1H-pyrazol-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group and the pyrazole ring play crucial roles in its binding to enzymes or receptors, leading to modulation of biological activities. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1-(3-Methyl-1H-pyrazol-4-yl)ethanone: Similar structure with a methyl group instead of a cyclohexyl group.

    1-(1H-pyrazol-4-yl)ethanone: Lacks the hydroxy and cyclohexyl groups, making it a simpler analog.

Uniqueness

1-(1-Cyclohexyl-4-hydroxy-1H-pyrazol-3-yl)ethan-1-one is unique due to the presence of both the hydroxy and cyclohexyl groups, which can significantly influence its chemical reactivity and biological activity compared to its simpler analogs .

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

1-(1-cyclohexyl-4-hydroxypyrazol-3-yl)ethanone

InChI

InChI=1S/C11H16N2O2/c1-8(14)11-10(15)7-13(12-11)9-5-3-2-4-6-9/h7,9,15H,2-6H2,1H3

InChI Key

KUKDEWNJMSERIQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NN(C=C1O)C2CCCCC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 40% aqueous solution of glyoxal (1.73 mL, 15.1 mmol) was added to 2-oxopropanal cyclohexyl-hydrazone (2.54 g, 15.1 mmol) in H2O (125 mL). The mixture was then heated at reflux. After 1 hour, the mixture was cooled to room temperature and extracted with CH2Cl2 (4×). The combined organic extracts were dried (Na2SO4) and concentrated under reduced pressure to afford 3.22 g of 1-(4-hydroxy-1-cyclohexyl-1H-pyrazol-3-yl)ethanone as a yellow oil. The crude product was then used in the next step without further purification.
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.73 mL
Type
reactant
Reaction Step One
Name
2-oxopropanal cyclohexyl-hydrazone
Quantity
2.54 g
Type
reactant
Reaction Step One
Name
Quantity
125 mL
Type
solvent
Reaction Step One

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